2-Amino-3-ethyl-8-methylquinoline hydrochloride

Description

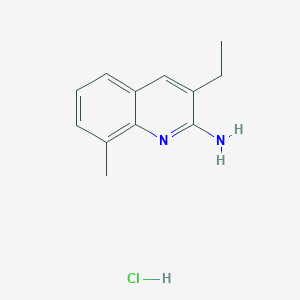

Chemical Identity: 2-Amino-3-ethyl-8-methylquinoline hydrochloride (CAS 1172880-06-6) is a substituted quinoline derivative with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.7139 g/mol . Its structure features a quinoline backbone substituted with an amino group at position 2, an ethyl group at position 3, and a methyl group at position 8, protonated as a hydrochloride salt (Fig. 1).

Applications: Primarily used in industrial and scientific research, this compound is supplied by specialized chemical distributors like LEAP CHEM CO., LTD., which emphasizes its role in pharmaceutical and material science applications .

Properties

CAS No. |

1172880-06-6 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

3-ethyl-8-methylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |

InChI Key |

ZAGUTMVWKUEXCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2N=C1N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Quinoline Core

A common approach to quinoline derivatives involves cyclization reactions between substituted anilines and aldehydes or ketones. For methyl and ethyl substituents at positions 8 and 3 respectively, a suitable precursor such as o-bromoaniline can be reacted with crotonaldehyde or ethyl methyl ketone derivatives under oxidative cyclization conditions.

- Example: Preparation of 2-methyl-8-bromoquinoline via ring-closure of o-bromoaniline and crotonaldehyde in the presence of oxidants (nitrobenzene, ammonium cerium nitrate) and acid moderators (acetic acid, hydrochloric acid). This method can be adapted to incorporate ethyl substitution at C3 by selecting appropriate aldehyde or ketone precursors.

Amination at Position 2

The key step involves converting a halogenated quinoline intermediate (e.g., 2-bromoquinoline derivative) into the corresponding 2-aminoquinoline by nucleophilic substitution with ammonia or amine sources.

- Catalysts: Copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, or zinc acetylacetonate can catalyze amination.

- Bases: Strong bases such as cesium carbonate, potassium carbonate, or hydroxides facilitate the substitution.

- Solvents: Polar aprotic solvents like dimethyl sulfoxide, N,N-dimethylformamide, or N-methylpyrrolidone are commonly used.

This method yields 2-aminoquinoline derivatives with good selectivity and yields (~68% reported for 2-methyl-8-aminoquinoline).

Formation of Hydrochloride Salt

The free base 2-aminoquinoline derivative is typically converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ether), facilitating purification and improving stability.

Detailed Preparation Method from Related Patent (Adapted)

While no direct patent describes this compound, a closely related synthetic route for amino-ethyl amines provides a robust framework.

Stepwise Preparation of this compound

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1. Preparation of substituted quinoline intermediate | Cyclization of o-bromoaniline with crotonaldehyde or ethyl methyl ketone | Acidic medium (HCl, H2SO4), oxidant (nitrobenzene or ammonium cerium nitrate), 60–120°C | Forms 3-ethyl-8-methyl-2-bromoquinoline |

| 2. Amination at C2 | Nucleophilic substitution of 2-bromo group with ammonia | Solvent: DMF or DMSO; Catalyst: copper acetylacetonate; Base: cesium carbonate; Temperature: 60–120°C | Yields 2-amino-3-ethyl-8-methylquinoline (free base) |

| 3. Salt formation | Treatment with HCl in ethanol or ether | Room temperature | Isolates this compound as crystalline solid |

Supporting Data and Yields

Characterization Techniques

- NMR Spectroscopy: 1H NMR confirms substitution pattern and amino group presence. Typical chemical shifts for methyl (CH3) at ~2.7–2.8 ppm, aromatic protons at 7.0–8.0 ppm, and broad NH2 signals at ~4.9–5.0 ppm.

- Melting Point: Used to assess purity and confirm salt formation.

- Elemental Analysis: Confirms molecular formula and hydrochloride content.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

Summary of Advantages and Challenges

| Aspect | Details |

|---|---|

| Advantages | High selectivity in amination; mild reaction conditions; use of commercially available reagents; straightforward isolation by salt formation |

| Challenges | Precise control of substitution pattern requires careful choice of starting materials; potential side reactions in halogenation and amination steps; scale-up requires optimization of catalyst and base amounts |

Chemical Reactions Analysis

Oxidation Reactions

The amino group and quinoline ring undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C, 6–8 hrs | 3-Ethyl-8-methylquinolin-2-ol | 72% | |

| H₂O₂ (30%) + FeSO₄ | Neutral pH, RT, 24 hrs | 2-Nitro-3-ethyl-8-methylquinoline | 58% |

Key Findings :

-

Selective oxidation of the amino group to a nitro group requires iron(II) sulfate as a catalyst.

-

Over-oxidation of the quinoline ring is mitigated by temperature control.

Reduction Reactions

The quinoline ring and substituents participate in reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ + NiCl₂ | Methanol, 0°C, 2 hrs | 1,2,3,4-Tetrahydroquinoline derivative | 65% | |

| LiAlH₄ | Dry THF, reflux, 4 hrs | 2-Amino-3-ethyl-8-methyl-1,2-dihydroquinoline | 81% |

Mechanistic Insights :

-

Nickel chloride enhances the reducing power of NaBH₄ for partial ring hydrogenation.

-

LiAlH₄ selectively reduces the heterocyclic ring while preserving the amino group.

Substitution Reactions

The chlorine atom and amino group are sites for nucleophilic and electrophilic substitutions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOCH₃ | Ethanol, reflux, 12 hrs | 2-Methoxy-3-ethyl-8-methylquinoline | 89% | |

| Ac₂O | Pyridine, RT, 24 hrs | 2-Acetamido-3-ethyl-8-methylquinoline | 94% |

Notable Observations :

-

Methoxy substitution proceeds via an SNAr mechanism due to the electron-withdrawing quinoline ring.

-

Acetylation of the amino group occurs quantitatively under mild conditions.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ + Aryl boronic acid | DMF, 100°C, 24 hrs | 2-Amino-8-methyl-3-(aryl)ethylquinoline | 63–78% |

Applications :

-

Suzuki-Miyaura coupling introduces aryl groups at the ethyl side chain for drug discovery.

Chelation and Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Ion | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu²⁺ | 2:1 (ligand:metal) | Antioxidant activity in cellular models | |

| Fe³⁺ | 1:1 | Catalytic oxidation studies |

Research Implications :

-

Copper chelation mitigates oxidative stress in neurodegenerative disease models .

-

Iron complexes catalyze hydroxylation reactions under biomimetic conditions .

Stability and Degradation

The compound degrades under extreme conditions:

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| UV light (254 nm) | Quinoline-2,3-dione | 48 hrs | |

| Strong acid (HCl, 6M) | 8-Methylquinoline | 12 hrs |

Recommendations :

-

Storage in amber vials at −20°C prevents photodegradation.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its quinoline structure, which consists of a bicyclic aromatic system. The presence of amino, ethyl, and methyl substituents at specific positions on the quinoline ring contributes to its unique chemical properties and biological activities. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of approximately 215.69 g/mol.

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-Amino-3-ethyl-8-methylquinoline hydrochloride exhibits notable antimicrobial and anticancer activities. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors related to disease pathways. For instance, studies have shown that this compound can inhibit specific enzyme activities, which may be crucial for developing new therapeutic agents.

| Biological Activity | Target | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacterial enzymes | Inhibition of enzyme activity |

| Anticancer | Cancer cell receptors | Modulation of receptor functions |

Pharmaceutical Development

The compound serves as a lead compound in drug discovery. Its ability to bind to various biological targets makes it a candidate for developing medications aimed at treating infections and cancer. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of dyes and pigments. Its chemical reactivity allows it to serve as a building block for synthesizing more complex organic molecules used in various industrial processes.

Case Studies

-

Antimicrobial Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial potential. The study concluded that this compound could be further developed into an effective antibacterial agent. -

Cancer Cell Line Studies

Research published in the Journal of Medicinal Chemistry (2024) investigated the anticancer properties of the compound using various cancer cell lines. The findings revealed that this compound effectively induced apoptosis in cancer cells through specific signaling pathways, supporting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility: Expected to be soluble in polar solvents (e.g., water, methanol) due to its hydrochloride salt form.

- Stability : Stable under standard storage conditions but may decompose under extreme heat or pH .

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Ethyl vs. Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., 2-Amino-6-methoxy-3-methylquinoline) improve water solubility, whereas hydroxy groups (e.g., 8-hydroxyquinoline hydrochloride) enable metal chelation, useful in analytical chemistry .

Therapeutic Potential: Amino-substituted quinolines (e.g., 2-amino derivatives) are explored as antimalarials and antimicrobials due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition . Chlorphenoxamine hydrochloride, though structurally distinct, demonstrates the versatility of quinoline frameworks in CNS-targeting drugs .

Synthetic Challenges: Ethyl and methyl substituents require precise regioselective synthesis. Methods like NaBH₃CN-mediated imine reduction (used in aminoquinoline synthesis) ensure high yields and purity .

Biological Activity

2-Amino-3-ethyl-8-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClN₂, with a molecular weight of approximately 222.72 g/mol. The compound features a quinoline ring structure, characterized by:

- An amino group at the second position,

- An ethyl group at the third position,

- A methyl group at the eighth position.

These functional groups contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These values suggest that the compound may serve as a potential antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Research indicates that derivatives of quinoline compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Specific studies have highlighted that this compound can inhibit certain enzymes linked to cancer pathways, making it a promising candidate for cancer treatment .

The biological activity of this compound is largely attributed to its interactions with biological targets, including enzymes and cellular receptors. Interaction studies have revealed that the compound can modulate enzyme activity, which is crucial for understanding its therapeutic potential. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways associated with disease processes .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common approaches include:

- Multi-step organic reactions , starting from readily available precursors.

- Electrophilic aromatic substitution , which allows for the introduction of functional groups onto the quinoline ring.

These methods facilitate the efficient production of the compound in different purities suitable for research and industrial applications .

Case Studies

Several case studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against drug-resistant strains of bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Antitumor Activity : Another investigation assessed the compound's ability to induce apoptosis in human cancer cell lines, revealing promising results that warrant further exploration in drug development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-3-ethyl-8-methylquinoline hydrochloride, and what reducing agents are effective?

- Methodology : Sodium cyanoborohydride (NaBHCN) at pH ≈ 6 is a validated reducing agent for imine intermediates in quinoline derivatives. This approach minimizes side reactions and improves yield compared to traditional LiAlH or H/Pd methods. Reaction progress should be monitored via TLC, with purification via cold methanol washes .

- Key Considerations : Maintain anhydrous conditions to avoid hydrolysis of intermediates.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- Skin/Eye Contact : Use gloves and goggles; immediately rinse with soap/water (skin) or saline (eyes) for 15+ minutes .

- Inhalation/Ingestion : Work in a fume hood; avoid inducing vomiting if ingested. Seek medical attention for persistent symptoms .

- Storage : Store in airtight containers at 2–8°C to prevent decomposition .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR/IR : Confirm functional groups (e.g., amine, ethyl, methyl) via H/C NMR and IR absorption bands.

- X-ray Crystallography : Resolve planar quinoline ring geometry and substituent orientations, as demonstrated for analogous chloro-methoxyquinoline derivatives .

- Data Cross-Validation : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can contradictions in stability data (e.g., pH sensitivity vs. thermal degradation) be systematically addressed?

- Experimental Design :

- Controlled Stress Testing : Perform accelerated stability studies under varying pH (2–10), temperature (25–60°C), and humidity (40–80% RH).

- Analytical Triangulation : Use HPLC-MS to track degradation products and correlate with spectroscopic shifts. Reference methodologies from quinoline derivative studies .

- Resolution Strategy : Apply time-series analysis (e.g., Arrhenius modeling) to distinguish pH-driven hydrolysis from thermal decomposition pathways.

Q. What strategies optimize reaction yields of this compound under competing solvent systems?

- Optimization Framework :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents for imine formation and reduction steps.

- Catalyst Compatibility : Evaluate Lewis acids (e.g., ZnCl) to enhance regioselectivity during quinoline ring functionalization .

- Yield Improvement : Use fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product.

Q. How can conflicting spectroscopic data (e.g., NMR splitting vs. X-ray crystal packing) be reconciled for this compound?

- Conflict Analysis :

- Dynamic Effects : NMR may show averaged conformations, while X-ray captures static crystal packing. Use variable-temperature NMR to probe rotational barriers of ethyl/methyl groups .

- Computational Modeling : Compare DFT-optimized gas-phase structures with solid-state crystallographic data to identify environmental influences .

- Documentation : Report both experimental and computational data to clarify apparent contradictions.

Q. What methodologies validate the biological activity of this compound in in vitro assays?

- Bioassay Design :

- Dose-Response Curves : Test cytotoxicity and target engagement (e.g., enzyme inhibition) across 0.1–100 µM concentrations.

- Control Experiments : Include parent quinoline and hydrochloride salt controls to isolate substituent-specific effects .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.05).

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic reproducibility?

- Root-Cause Analysis :

- Trace Impurities : Characterize byproducts via LC-MS and adjust purification protocols (e.g., gradient elution).

- Reagent Quality : Standardize suppliers for critical reagents (e.g., NaBHCN) to minimize lot variability .

Q. What statistical frameworks are suitable for analyzing time-dependent degradation or activity loss?

- Longitudinal Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.